molecular formula C22H19N3O2S3 B15034060 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15034060
M. Wt: 453.6 g/mol
InChI Key: AWMZCOHEKJZDLT-ATVHPVEESA-N
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Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • A thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) substituted with an isobutyl group at position 2.
  • A (Z)-configured methylidene bridge linking the thiazolidinone to the pyridopyrimidinone scaffold.

This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its synthesis typically involves multi-step reactions, such as Vilsmeier–Haack formylation, condensation, and substitution, to assemble the heterocyclic framework .

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S3/c1-14(2)13-25-21(27)17(30-22(25)28)12-16-19(29-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)20(16)26/h3-12,14H,13H2,1-2H3/b17-12-

InChI Key

AWMZCOHEKJZDLT-ATVHPVEESA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidin-4-one core, and the introduction of the phenylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the phenylthio group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs in the pyridopyrimidinone and thiazolidinone families. Below is a detailed analysis:

Structural Analogues and Key Variations

Compound Name Molecular Formula Key Structural Features Biological/Pharmacological Implications
3-{[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₉H₂₁N₅O₃S₂ Morpholine substituent instead of phenylthio; 2-methoxyethyl on thiazolidinone Enhanced solubility due to morpholine; potential kinase inhibition
2-(Allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₂₀N₄O₃S₂ Allylamino group; tetrahydrofuranmethyl substitution Increased metabolic stability; possible CNS activity due to furan
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₁H₂₃N₅O₂S₂ Cyclohexyl group on thiazolidinone; methylamino substituent Improved membrane permeability; cyclohexyl enhances steric bulk
9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₂H₁₄N₄O Simplified pyridopyrimidinone lacking thiazolidinone Reduced bioactivity; baseline scaffold for SAR studies

Impact of Substituents on Bioactivity

  • Thiazolidinone Modifications: Isobutyl vs. Phenylthio vs. Morpholine: The phenylthio group in the target compound enhances π-stacking with aromatic residues in enzymes, while morpholine analogs improve aqueous solubility and pharmacokinetics .
  • Pyridopyrimidinone Core Variations: Amino vs. Alkylthio Substituents: Amino groups (e.g., allylamino, benzylamino) in analogs may confer hydrogen-bonding capacity, influencing receptor binding. The phenylthio group in the target compound provides redox activity via the sulfur atom .

Pharmacological Profile Comparison

  • Anticancer Activity: The target compound’s thiazolidinone-pyrrolopyrimidinone hybrid structure shows superior cytotoxicity (IC₅₀ = 1.2 μM in HeLa cells) compared to simpler analogs (e.g., IC₅₀ >10 μM for 9-methyl-2-propylamino derivatives) .
  • Enzyme Inhibition : The phenylthio group enhances inhibitory activity against tyrosine kinases (e.g., EGFR) by 40% compared to morpholine-containing analogs .

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